[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid
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Overview
Description
[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indeno-pyrrol moiety with a carbamic acid derivative and a butanedioic acid derivative, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid involves multiple steps, including the formation of the indeno-pyrrol core, the attachment of the carbamic acid group, and the esterification with butanedioic acid derivatives. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biology, this compound may be used as a probe to study various biological processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways .
Medicine
Its unique structure and reactivity make it a promising candidate for the development of new therapeutic agents .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indeno-pyrrol derivatives and carbamic acid derivatives. Examples include:
- [(3aR,8bS)-3-ethyl-8b-methyl-1,2,3a,4-tetrahydroindeno[2,3-b]pyrrol-7-yl] N-tert-butylcarbamate
- N-heptylcarbamic acid [(3aR,8bS)-3-ethyl-8b-methyl-1,2,3a,4-tetrahydroindeno[2,1-b]pyrrol-7-yl] ester
Uniqueness
[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
139894-38-5 |
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Molecular Formula |
C41H50N2O10 |
Molecular Weight |
730.8 g/mol |
IUPAC Name |
[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid |
InChI |
InChI=1S/C21H32N2O2.C20H18O8/c1-4-6-7-8-16(5-2)23(20(24)25)17-10-9-15-13-19-21(3,11-12-22-19)18(15)14-17;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h9-10,14,16,19,22H,4-8,11-13H2,1-3H3,(H,24,25);3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t16?,19-,21+;15-,16-/m11/s1 |
InChI Key |
MFXHXQLXZOHICF-PMAJRURASA-N |
Isomeric SMILES |
CCCCCC(CC)N(C1=CC2=C(C[C@@H]3[C@]2(CCN3)C)C=C1)C(=O)O.CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Canonical SMILES |
CCCCCC(CC)N(C1=CC2=C(CC3C2(CCN3)C)C=C1)C(=O)O.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Origin of Product |
United States |
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